molecular formula C₁₇H₁₆N₆O₃ B1156709 Desfluoro Tedizolid

Desfluoro Tedizolid

Cat. No.: B1156709
M. Wt: 352.35
Attention: For research use only. Not for human or veterinary use.
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Description

Desfluoro Tedizolid, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₆N₆O₃ and its molecular weight is 352.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase III Trials

The ESTABLISH trials evaluated Desfluoro Tedizolid's effectiveness in treating ABSSSIs. Key findings from these trials include:

Trial Treatment Group Clinical Response Rate Non-inferiority Margin P-value
ESTABLISH-1Tedizolid (200 mg)79.5%10%Not significant
ESTABLISH-2Tedizolid (200 mg)85%10%Not significant

Both trials demonstrated that this compound was as effective as linezolid but with a better safety profile, including lower incidences of gastrointestinal side effects and myelotoxicity .

Safety Profile

This compound has been associated with a favorable safety profile. In studies involving patients who experienced linezolid-induced adverse effects, transitioning to this compound resulted in the resolution of myelotoxicity and gastrointestinal intolerance .

Off-label Uses

Recent studies have explored the potential of this compound beyond ABSSSIs, particularly in:

  • Osteoarticular Infections : A multicentric retrospective study reported successful outcomes in patients with osteoarthritis and prosthetic joint infections treated with this compound .
  • Pulmonary Infections : Its pharmacokinetic properties suggest high tissue penetration, making it a candidate for treating pulmonary infections caused by Gram-positive bacteria .

Combination Therapy

Research indicates that this compound may be effectively combined with other antibiotics, such as rifampicin, to enhance its efficacy against resistant strains . This combination therapy approach is particularly promising for treating complex infections.

Case Studies and Real-World Evidence

Several case reports have documented the successful use of this compound in clinical practice:

  • Case Study on Myelotoxicity : A patient with linezolid-induced myelotoxicity transitioned to this compound after experiencing severe adverse effects. Following this switch, the patient showed significant improvement without recurrence of side effects .
  • Osteomyelitis Treatment : In a cohort study involving patients with osteomyelitis, this compound was administered as part of a long-term treatment regimen. The results indicated high rates of clinical success and favorable tolerability .

Properties

Molecular Formula

C₁₇H₁₆N₆O₃

Molecular Weight

352.35

Synonyms

(5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.